molecular formula C4Cl5F3O2 B14289685 1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate CAS No. 112915-22-7

1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate

Cat. No.: B14289685
CAS No.: 112915-22-7
M. Wt: 314.3 g/mol
InChI Key: VMOSJLZOIYFLIE-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate is a chemical compound with the molecular formula C5HCl5F3O2 It is a derivative of trichloroacetic acid and is characterized by the presence of both chlorine and fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate can be synthesized through the reaction of trichloroacetic acid with 1,1-dichloro-2,2,2-trifluoroethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient conversion and minimizes by-product formation.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base, leading to the formation of trichloroacetic acid and 1,1-dichloro-2,2,2-trifluoroethanol.

    Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous sodium hydroxide, typically at elevated temperatures.

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, under reflux conditions.

Major Products Formed

    Hydrolysis: Trichloroacetic acid and 1,1-dichloro-2,2,2-trifluoroethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1,1-dichloro-2,2,2-trifluoroethanol.

Scientific Research Applications

1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,1-dichloro-2,2,2-trifluoroethyl trichloroacetate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of electronegative chlorine and fluorine atoms enhances the compound’s reactivity and influences its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether: Similar in structure but contains an ether linkage instead of an ester.

    1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Contains a single chlorine atom and an ether linkage.

    1,2-Dichloro-1,1,2-trifluoroethane: A related compound with a different substitution pattern on the ethane backbone.

Uniqueness

1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate is unique due to its combination of trichloroacetate and trifluoroethyl groups, which impart distinct chemical properties

Properties

CAS No.

112915-22-7

Molecular Formula

C4Cl5F3O2

Molecular Weight

314.3 g/mol

IUPAC Name

(1,1-dichloro-2,2,2-trifluoroethyl) 2,2,2-trichloroacetate

InChI

InChI=1S/C4Cl5F3O2/c5-2(6,7)1(13)14-3(8,9)4(10,11)12

InChI Key

VMOSJLZOIYFLIE-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)OC(C(F)(F)F)(Cl)Cl

Origin of Product

United States

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